Product packaging for Calcium 3-hydroxybutyrate(Cat. No.:CAS No. 51899-07-1)

Calcium 3-hydroxybutyrate

Cat. No.: B3029076
CAS No.: 51899-07-1
M. Wt: 246.27 g/mol
InChI Key: OXUQOKIBNYSTGF-UHFFFAOYSA-L
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Description

Overview of 3-Hydroxybutyrate (B1226725) as a Key Metabolite and Signaling Molecule

3-hydroxybutyrate (3-HB), also known as β-hydroxybutyrate (BHB), is a primary ketone body produced in the liver, particularly during periods of low glucose availability, such as fasting, prolonged exercise, or a ketogenic diet. oup.comomu.edu.tr It serves as an alternative energy source for various tissues, including the brain, when glucose is scarce. nih.govresearchgate.net The synthesis of 3-HB occurs through the metabolism of fatty acids. nih.govnih.gov

Beyond its role as an energy substrate, emerging research has identified 3-HB as a significant signaling molecule with diverse regulatory functions. oup.comomu.edu.trresearchgate.netnih.gov It can influence gene expression, modulate inflammation, and impact neuronal function. oup.comnih.govmdpi.com One of the key mechanisms through which 3-HB exerts its signaling effects is by inhibiting histone deacetylases (HDACs), which leads to changes in chromatin structure and gene expression. oup.comnih.gov Additionally, 3-HB can interact with specific cell surface receptors to initiate signaling cascades. oup.com

The R/D enantiomer of 3-hydroxybutyrate is the form produced and utilized in mammalian metabolism. omu.edu.trnih.gov While the S/L enantiomer is not a normal product of mammalian metabolism, it can still interact with some cellular receptors, though less effectively than the R-enantiomer. nih.gov

The Significance of Calcium in Cellular Processes and its Association with 3-Hydroxybutyrate

Calcium (Ca2+) is a ubiquitous and vital mineral in the body, playing a fundamental role in a vast array of cellular processes. consensus.appnumberanalytics.commdpi.com It is crucial for muscle contraction, nerve impulse transmission, blood clotting, and maintaining the structural integrity of bones and teeth. consensus.appmdpi.com Within the cell, calcium acts as a second messenger, relaying signals from the cell surface to the intracellular machinery to regulate processes like gene transcription, cell motility, and cell proliferation. numberanalytics.comwikipedia.orgwikipedia.org The concentration of calcium within the cytosol is tightly controlled, and fluctuations in its levels trigger various cellular responses. numberanalytics.com

The interaction between calcium and 3-hydroxybutyrate is an area of ongoing research. Studies have shown that the complex binding of calcium to 3-hydroxybutyrate occurs. tandfonline.com Potentiometric measurements have indicated a 1:1 binding ratio between calcium and the 3-hydroxybutyrate anion. tandfonline.com Research on glial cells has demonstrated that derivatives of 3-hydroxybutyrate can significantly increase the concentration of cytosolic calcium, sourcing it from both extracellular and intracellular stores. nih.gov This elevation of intracellular calcium was found to be linked to an inhibitory effect on cell apoptosis. nih.gov Further studies have shown that 3-hydroxybutyrate can stimulate a rapid increase in cytosolic calcium concentration in certain cell lines, a process that can be blocked by inhibitors of L-type calcium channels. acs.org This suggests that the effects of 3-hydroxybutyrate on cell proliferation may be mediated by a signaling pathway dependent on an increase in intracellular calcium. acs.org

Properties of Calcium 3-Hydroxybutyrate

Property Value Source
Chemical Formula C8H14CaO6 nih.govhaihangindustry.com
Molecular Weight 246.27 g/mol nih.gov
Appearance White powder haihangindustry.comhaihangchem.com
CAS Number 51899-07-1 nih.govhaihangindustry.com
Synonyms Calcium beta-hydroxybutyrate, Calcium BHB

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14CaO6 B3029076 Calcium 3-hydroxybutyrate CAS No. 51899-07-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

calcium;3-hydroxybutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H8O3.Ca/c2*1-3(5)2-4(6)7;/h2*3,5H,2H2,1H3,(H,6,7);/q;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUQOKIBNYSTGF-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)[O-])O.CC(CC(=O)[O-])O.[Ca+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14CaO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Bioproduction of Calcium 3 Hydroxybutyrate

Chemical Synthesis of (R)-3-Hydroxybutyric Acid and its Calcium Salt

The chemical synthesis of enantiomerically pure (R)-3-hydroxybutyric acid and its subsequent conversion to Calcium 3-hydroxybutyrate (B1226725) involves precise stereoselective reactions and subsequent salt formation processes. These methods are crucial for producing this valuable chiral intermediate for various applications.

Asymmetric Catalysis for Enantioselective Production

A key strategy for producing (R)-3-hydroxybutyric acid with high optical purity is through the asymmetric hydrogenation of 3-oxobutanoate esters. patsnap.comgoogle.com This process utilizes chiral catalysts to stereoselectively reduce the keto group, yielding the desired (R)-enantiomer. Ruthenium-based complexes, particularly those with chiral ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), have proven to be highly effective for this transformation.

The reaction typically involves dissolving a 3-oxobutanoate, such as methyl or ethyl 3-oxobutanoate, in an organic solvent along with a ruthenium complex catalyst. patsnap.comgoogle.com The hydrogenation is then carried out under hydrogen pressure at a controlled temperature for a specific duration. patsnap.comgoogle.com For instance, the hydrogenation of ethyl 3-oxobutanoate using a ruthenium complex can be performed at 80°C under a hydrogen pressure of 10 bar for 20 hours, resulting in ethyl (R)-3-hydroxybutyrate with a high yield and enantiomeric excess (ee). patsnap.com Another example involves the hydrogenation of methyl 3-oxobutanoate at 60°C and 10 bar hydrogen pressure for 16 hours, also achieving a high yield and ee value. patsnap.com The use of these catalytic systems allows for the production of (R)-3-hydroxybutyrate esters with ee values often exceeding 90%. patsnap.comgoogle.com

The efficiency of this asymmetric synthesis is highlighted in the following table, which summarizes typical reaction conditions and outcomes.

SubstrateCatalystTemperature (°C)Hydrogen Pressure (bar)Reaction Time (h)ProductYield (%)Enantiomeric Excess (ee %)
Ethyl 3-oxobutanoateRuthenium complex801020Ethyl (R)-3-hydroxybutyrate98.594.5
Methyl 3-oxobutanoateRuthenium complex601016Methyl (R)-3-hydroxybutyrate94.794.0

Derivatization and Salt Formation Processes

Once the (R)-3-hydroxybutyrate ester is synthesized, it undergoes hydrolysis to form the free acid, which is then neutralized to produce the calcium salt. The ester is typically dissolved in water, and a base such as sodium hydroxide (B78521), potassium hydroxide, or calcium hydroxide is added to facilitate the hydrolysis. patsnap.comgoogle.com This reaction is often conducted at a low temperature, for instance, below 10°C, to ensure controlled saponification and prevent side reactions. patsnap.com

To obtain Calcium 3-hydroxybutyrate directly, (R)-3-hydroxybutyric acid is reacted with calcium hydroxide. google.com In a typical procedure, the acid is dissolved in a solvent like ethanol, and calcium hydroxide is added. The mixture is then heated, for example to 45°C, to promote the reaction. google.com After the reaction is complete, the product is often crystallized from the solution by cooling and then isolated by filtration and drying. google.com For example, after reacting (R)-3-hydroxybutyric acid with calcium hydroxide, the mixture can be cooled to below 0°C for crystallization over several hours to obtain solid this compound. google.com

An alternative route involves first preparing an intermediate salt, like the sodium salt, by reacting the (R)-3-hydroxybutyrate ester with sodium hydroxide. patsnap.com The resulting sodium (R)-3-hydroxybutyrate can then be converted to (R)-3-hydroxybutyric acid by passing it through a cation exchange resin to remove the sodium ions. patsnap.com The purified acid can subsequently be reacted with magnesium hydroxide or calcium hydroxide to yield the corresponding magnesium or calcium salt. google.com

Biosynthesis of 3-Hydroxybutyrate in Prokaryotic and Eukaryotic Systems

Nature has evolved sophisticated pathways for the synthesis of 3-hydroxybutyrate, primarily as a monomer for the production of polyhydroxyalkanoates (PHAs), which are intracellular carbon and energy storage compounds. mdpi.comnih.gov

Microbial Polyhydroxybutyrate (PHB) as a Precursor

Poly(3-hydroxybutyrate) (PHB), a homopolymer of (R)-3-hydroxybutyrate, is the most well-studied PHA and serves as a significant precursor for 3-hydroxybutyrate production. mdpi.comnih.gov A wide variety of bacteria, including species from the genera Cupriavidus, Bacillus, Azotobacter, and Pseudomonas, are known to accumulate PHB granules within their cytoplasm. mdpi.comnih.gov This accumulation is typically triggered by conditions of nutrient limitation (such as nitrogen or phosphorus) in the presence of an excess carbon source. mdpi.comscielo.br

The production of (R)-3-hydroxybutyrate can be achieved through the controlled hydrolysis or depolymerization of this microbially produced PHB. frontiersin.org This biological route offers the advantage of producing the enantiomerically pure (R)-isomer, as the biosynthetic pathways are highly stereospecific. nih.gov The process of producing 3HB from PHB can be more complex and costly than direct fermentation to 3HB, but it is a well-established method. google.comfrontiersin.org Some microorganisms, like Halomonas boliviensis, are noted for their high yield and productivity of PHB. frontiersin.org

Enzymatic Pathways and Key Enzymes (e.g., (R)-3-hydroxybutyrate dehydrogenase)

The biosynthesis of (R)-3-hydroxybutyryl-CoA, the immediate precursor for PHB polymerization, starts from the central metabolite acetyl-CoA. nih.govijnrd.org This pathway involves a sequence of three key enzymatic reactions: nih.govresearchgate.net

β-ketothiolase (PhaA): This enzyme catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. mdpi.comresearchgate.net

Acetoacetyl-CoA reductase (PhaB): This NADPH-dependent enzyme reduces acetoacetyl-CoA to (R)-3-hydroxybutyryl-CoA. mdpi.comresearchgate.net

PHB synthase (PhaC): This enzyme polymerizes (R)-3-hydroxybutyryl-CoA monomers to form PHB. researchgate.netasm.org

While this pathway leads to PHB, some engineered microorganisms can be designed to produce and secrete (R)-3-hydroxybutyrate by expressing the necessary genes from the PHB pathway and leveraging endogenous enzymes to hydrolyze the intermediate (R)-3-hydroxybutyryl-CoA. frontiersin.org

In eukaryotes, the synthesis pathway for (R)-3-hydroxybutyrate differs slightly. It also begins with the formation of acetoacetyl-CoA from two acetyl-CoA molecules. mdpi.com However, a third acetyl-CoA is then condensed with acetoacetyl-CoA by HMG-CoA synthase to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). mdpi.com HMG-CoA lyase then cleaves HMG-CoA into acetoacetate (B1235776) and acetyl-CoA. mdpi.com Finally, acetoacetate is reduced to (R)-3-hydroxybutyrate by (R)-3-hydroxybutyrate dehydrogenase (HBDH) , using NADH as the cofactor. mdpi.com

(R)-3-hydroxybutyrate dehydrogenase (EC 1.1.1.30) is a key enzyme that catalyzes the reversible oxidation of (R)-3-hydroxybutyrate to acetoacetate. wikipedia.orgmedchemexpress.comsigmaaldrich.com It is a member of the short-chain dehydrogenase/reductase (SDR) superfamily. nih.gov In the context of 3-hydroxybutyrate metabolism, it can function in both directions depending on the metabolic needs of the cell. wikipedia.org The reaction it catalyzes is:

(R)-3-hydroxybutanoate + NAD⁺ ⇌ acetoacetate + NADH + H⁺ wikipedia.org

This enzyme is crucial not only in the synthesis and degradation of ketone bodies in mammals but also in the metabolic pathways of various microorganisms. wikipedia.orgsigmaaldrich.com

Analytical Techniques for Characterization and Purity Assessment

A variety of analytical techniques are employed to characterize this compound and assess its purity. These methods are essential for confirming the chemical structure, determining physical properties, and quantifying the enantiomeric purity of the compound.

The following table summarizes the key analytical techniques and their applications in the analysis of this compound and related compounds.

Analytical TechniqueApplication
Nuclear Magnetic Resonance (NMR) Spectroscopy Used for structural elucidation of the produced polymer and to determine the composition of copolymers like PHBV. scielo.brresearchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy Confirms the presence of specific functional groups and is used to characterize the chemical structure of the synthesized polymer and composites. scielo.brresearcher.lifenih.gov
Differential Scanning Calorimetry (DSC) Determines thermal properties such as the melting temperature (Tm) and the degree of crystallinity of PHB and its composites. scielo.brresearcher.lifeingentaconnect.com
Thermogravimetric Analysis (TGA) Investigates the thermal stability and decomposition profile of the material. researcher.lifeingentaconnect.com
Scanning Electron Microscopy (SEM) Visualizes the surface morphology and microstructure of materials, such as PHB granules or polymer composites. researcher.lifenih.govingentaconnect.com
X-ray Diffraction (XRD) Analyzes the crystalline structure of the material, confirming its polymorphic form and degree of crystallinity. researcher.lifeingentaconnect.com
Gas-Liquid Chromatography (GLC) A crucial method for determining the enantiomeric excess (ee) of chiral compounds like (R)-3-hydroxybutyric acid sodium salt, ensuring high optical purity. sigmaaldrich.com
High-Performance Liquid Chromatography (HPLC) Used for the quantitative analysis of 3-hydroxybutyrate in fermentation broths and other samples. nih.gov

Metabolic and Bioenergetic Roles of 3 Hydroxybutyrate

3-Hydroxybutyrate (B1226725) as an Alternative Energy Substrate

3-hydroxybutyrate (3-HB) serves as a crucial alternative energy source for various tissues, particularly when glucose availability is limited, such as during fasting, prolonged exercise, or adherence to a ketogenic diet. nih.govresearchgate.net Under these conditions, the liver ramps up the production of ketone bodies, including 3-HB, from the breakdown of fatty acids. basicmedicalkey.comnih.gov This metabolic shift provides a vital fuel source for extrahepatic tissues like the brain, heart, and skeletal muscle. researchgate.netresearchgate.net The brain, which typically relies heavily on glucose, can adapt to derive a significant portion of its energy from ketone bodies during periods of glucose scarcity. nih.govresearchgate.net

The utilization of 3-HB as an energy substrate is a highly efficient process. nih.gov In target tissues, 3-HB is taken up and converted back into acetoacetate (B1235776), a reaction catalyzed by the enzyme 3-hydroxybutyrate dehydrogenase. nih.gov Acetoacetate is then converted to acetoacetyl-CoA, which is subsequently cleaved to form two molecules of acetyl-CoA. nih.gov These acetyl-CoA molecules can then enter the citric acid cycle (Krebs cycle) for the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. nih.govjci.org

Recent research has highlighted the therapeutic potential of 3-HB in various disease contexts due to its role as an alternative fuel. researchgate.net For instance, in the failing heart, which exhibits impaired fatty acid and glucose metabolism, an increased uptake and oxidation of ketone bodies like 3-HB has been observed as an adaptive mechanism. jci.orgjacc.org Studies in animal models have shown that providing 3-HB can improve cardiac function and remodeling in heart failure. jci.org Similarly, in neurodegenerative diseases like Parkinson's, where mitochondrial dysfunction and impaired glucose metabolism are implicated, 3-HB has been shown to be neuroprotective by providing an alternative energy source to neurons. nih.gov

Contribution to Mitochondrial Respiration and ATP Generation

The metabolism of 3-hydroxybutyrate (3-HB) significantly contributes to mitochondrial respiration and the generation of ATP. nih.govmdpi.com Once transported into the mitochondria of target cells, 3-HB is oxidized to acetoacetate by the enzyme 3-hydroxybutyrate dehydrogenase, a process that reduces nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH. biorxiv.org This generated NADH directly enters the electron transport chain at Complex I, initiating the process of oxidative phosphorylation. biorxiv.org

Acetoacetate is then converted to two molecules of acetyl-CoA, which enter the citric acid cycle. nih.gov The subsequent reactions of the citric acid cycle produce additional NADH and flavin adenine dinucleotide (FADH2), which also donate electrons to the electron transport chain at Complex I and Complex II, respectively. The flow of electrons through the electron transport chain creates a proton gradient across the inner mitochondrial membrane, which drives the synthesis of ATP by ATP synthase. biorxiv.org

Studies have shown that the utilization of 3-HB as a fuel source can be more energetically efficient than glucose under certain conditions. For instance, the complete oxidation of one molecule of 3-HB yields a significant amount of ATP. nih.gov Research on isolated mitochondria has demonstrated that 3-HB can enhance the efficiency of mitochondrial respiration. jci.org In cultured cerebral cortical neurons, the presence of 3-HB led to increased oxygen consumption and ATP production. nih.govnih.gov Furthermore, in models of Parkinson's disease, D-β-hydroxybutyrate was found to rescue mitochondrial respiration and mitigate ATP deficits caused by mitochondrial toxins. nih.gov

The table below summarizes the effects of D-β-hydroxybutyrate (DβHB) on ATP production in isolated brain mitochondria, particularly in the context of mitochondrial toxins.

ConditionATP Production (nmol/mg protein)
Baseline5.37 ± 0.30
DβHB76.16 ± 6.11
LβHB (inactive isomer)3.85 ± 0.24
DβHB + 100 µM MPP+Protected against loss of ATP production
DβHB + 100 nM rotenoneProtected against loss of ATP production
DβHB + 3-NPATP production abolished

Note: Data is derived from a study on isolated brain mitochondria. nih.gov

Regulation of Cellular Redox State (NAD+/NADH Ratio)

The metabolism of glucose to two molecules of acetyl-CoA through glycolysis and the pyruvate (B1213749) dehydrogenase complex requires the reduction of four molecules of NAD+ to NADH. frontiersin.orgfrontiersin.org In contrast, the conversion of 3-HB to two molecules of acetyl-CoA only requires the reduction of one NAD+ molecule. frontiersin.orgfrontiersin.org This "NAD+-sparing" effect of ketone body metabolism can lead to an increase in the cellular NAD+/NADH ratio. frontiersin.orgfrontiersin.org

An elevated NAD+/NADH ratio has several important physiological implications. NAD+ is a crucial cofactor for various enzymes, including sirtuins, which are involved in regulating gene expression, DNA repair, and mitochondrial function. nih.gov A higher NAD+/NADH ratio can enhance the activity of these enzymes. Studies in healthy humans have shown that nutritional ketosis can increase the NAD+/NADH ratio in the brain. frontiersin.orgismrm.org In cultured cerebral cortical neurons, incubation with 3-HB resulted in an elevated NAD+/NADH ratio. nih.gov This shift in the redox state is believed to contribute to the neuroprotective effects of ketone bodies. nih.gov

The table below illustrates the changes in NAD+ and NADH levels and the resulting NAD+/NADH ratio in the human brain following a nutritional intervention that induces ketosis.

MetaboliteChangep-value
NAD++3.4%
NADH-13%
NAD+/NADH Ratio+18%0.01

Note: Data is from an in vivo study in healthy human adults. ismrm.org

Intermediary Metabolism and Substrate Utilization in Specific Tissues

The utilization of 3-hydroxybutyrate (3-HB) as a metabolic substrate varies across different tissues, reflecting their specific energy demands and metabolic capabilities. The liver is the primary site of ketogenesis, producing 3-HB from fatty acids, but it lacks the necessary enzymes to utilize ketone bodies for its own energy needs. basicmedicalkey.combiorxiv.org

The brain , under normal conditions, relies almost exclusively on glucose. However, during periods of fasting or on a ketogenic diet, the brain adapts to use 3-HB as a major energy source. nih.govresearchgate.net This metabolic shift is crucial for maintaining brain function when glucose is scarce. nih.gov

The heart is a highly metabolic organ that can readily utilize a variety of substrates, including fatty acids, glucose, lactate (B86563), and ketone bodies. jci.orgjacc.org In the failing heart, where fatty acid and glucose metabolism are often impaired, the heart increases its uptake and oxidation of ketone bodies as a compensatory fuel source. jci.orgjacc.org This suggests that 3-HB plays an adaptive role in supporting cardiac energetics in pathological states. jci.org

Skeletal muscle can also utilize 3-HB for energy, particularly during prolonged exercise when glycogen (B147801) stores are depleted. researchgate.net The ability of skeletal muscle to switch between glucose, fatty acids, and ketone bodies is a key aspect of metabolic flexibility. nih.gov

The kidneys are another organ that can utilize 3-HB. The renal tubules can reabsorb 3-HB from the bloodstream and use it as an energy source. researchgate.net

The table below summarizes the primary energy substrates for key tissues under different physiological conditions.

TissueFed StateFasting/Starvation State
BrainGlucoseGlucose, 3-Hydroxybutyrate
HeartFatty Acids, Glucose, LactateFatty Acids, 3-Hydroxybutyrate
Skeletal Muscle (Resting)Fatty Acids, GlucoseFatty Acids, 3-Hydroxybutyrate
Skeletal Muscle (Exercising)Glucose, Glycogen, Fatty AcidsFatty Acids, 3-Hydroxybutyrate
LiverGlucose, Fatty AcidsFatty Acids (for ketogenesis)
KidneysGlucose, Lactate, Fatty AcidsFatty Acids, 3-Hydroxybutyrate, Glutamine

Metabolic Flexibility and Adaptations

Metabolic flexibility refers to the capacity of an organism or a cell to adapt its fuel source preference in response to changes in nutrient availability and energy demand. nih.govresearchgate.net The ability to switch between carbohydrate and fat metabolism is a cornerstone of metabolic health. The utilization of 3-hydroxybutyrate (3-HB) is a key adaptation that enhances metabolic flexibility, particularly during periods of low glucose availability. nih.gov

During fasting or prolonged exercise, the body shifts from a glucose-based metabolism to one that is predominantly reliant on fatty acids and ketone bodies. nih.gov This adaptation is crucial for preserving glucose for tissues that are obligate glucose users and for providing a continuous supply of energy to the brain. nih.gov The liver plays a central role in this adaptation by converting fatty acids into ketone bodies, including 3-HB, which are then released into the circulation for use by other tissues. basicmedicalkey.com

The ability of tissues like the brain, heart, and skeletal muscle to upregulate the expression of enzymes involved in ketone body metabolism is a critical aspect of this adaptation. nih.govjci.org For example, in the failing heart, an increase in the expression of ketolytic enzymes allows the heart to utilize 3-HB more effectively, which can be viewed as a form of metabolic remodeling to cope with energy deficits. jci.orgoup.com

Insulin resistance and obesity are often associated with metabolic inflexibility, characterized by an impaired ability to switch between fuel sources. nih.govresearchgate.net In these conditions, the ability to increase fatty acid oxidation in response to fasting or a high-fat meal is often blunted. nih.gov The study of metabolic flexibility and the role of ketone bodies like 3-HB is an active area of research with potential implications for understanding and treating metabolic diseases. researchgate.net

Cellular and Molecular Mechanisms of 3 Hydroxybutyrate, Emphasizing Calcium Dynamics

Modulation of Intracellular Calcium Homeostasis

3-hydroxybutyrate (B1226725) has been shown to influence the delicate balance of intracellular calcium (Ca2+), a critical second messenger involved in numerous physiological functions.

Research indicates that 3-HB can significantly increase cytosolic Ca2+ concentrations. nih.gov This elevation is sourced from both the influx of extracellular calcium and the release of calcium from intracellular stores. nih.gov The modulation of calcium levels by 3-HB is implicated in its neuroprotective effects, where it has an inhibitory action on cell apoptosis. nih.gov While direct mechanisms of efflux modulation are less characterized, the interplay with receptor signaling suggests a complex regulation of calcium pumps and exchangers. For instance, activation of the Free Fatty Acid Receptor 3 (FFAR3) by 3-HB can lead to the mobilization of intracellular calcium. uniprot.org Furthermore, in pathological contexts like brain trauma, an excessive release of the neurotransmitter glutamate (B1630785) leads to a massive influx of calcium into cells, causing mitochondrial damage and cell death. carolinabraincenter.com Ketone bodies may help counteract this by promoting the activity of the calming neurotransmitter GABA, which can limit this excitotoxic calcium overload. carolinabraincenter.com

L-type voltage-dependent calcium channels (L-VDCCs) are key players in the 3-HB-mediated modulation of intracellular calcium. In glial cells, the rise in cytosolic Ca2+ concentration induced by 3-HB derivatives was significantly diminished by nitrendipine, an L-type channel antagonist. nih.gov This suggests that 3-HB's effects are, at least in part, mediated through the activation of these channels. nih.gov

In cardiac myocytes, 3-HB demonstrates a different regulatory role. It has been found to inhibit L-type Ca2+ currents that have been augmented by β-adrenergic stimulation. nih.gov This effect is concentration-dependent and is mediated through the activation of the Gi-protein-coupled receptor HCAR2, suggesting a potential mechanism for cardiac suppression seen in severe ketoacidosis. nih.gov Conversely, 3-HB has also been shown to modulate N-type calcium channels in sympathetic neurons through its action as an agonist at the FFAR3 receptor. nih.govjneurosci.org

Interactive Data Table: 3-Hydroxybutyrate's Effect on Calcium Dynamics

Cell Type Calcium Channel Type Effect of 3-Hydroxybutyrate Mediating Receptor Reference
Mouse Glial CellsL-TypeIncreased Ca2+ InfluxNot specified nih.gov
Guinea Pig Cardiac MyocytesL-TypeInhibition of stimulated currentHCAR2 nih.gov
Rat Sympathetic NeuronsN-TypeInhibition of currentFFAR3 nih.govjneurosci.org
Cultured Murine NeuronsVoltage-gatedReduced Ca2+ influx (indirect)Not specified researchgate.net

Mechanisms of Calcium Ion Influx and Efflux

Receptor-Mediated Signaling Pathways Involving 3-Hydroxybutyrate

3-HB exerts many of its signaling effects by binding to and activating specific cell surface G protein-coupled receptors (GPCRs). mdpi.comfrontiersin.org

GPR109a, also known as Hydroxycarboxylic Acid Receptor 2 (HCAR2), is a well-established receptor for 3-HB. nih.govfrontiersin.org It is a Gi-protein coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. researchgate.netaginganddisease.org This pathway is responsible for the anti-lipolytic effect of 3-HB in adipocytes. frontiersin.orgresearchgate.net Beyond metabolism, HCAR2 activation by 3-HB has significant anti-inflammatory effects. researchgate.netwikipedia.org For example, in microglia, it can inhibit the NF-κB signaling pathway, reducing the production of pro-inflammatory molecules. mdpi.com In some cancer models, the 3-HB-HCAR2 axis has been shown to upregulate the gene Hopx, leading to reduced cell proliferation. aacrjournals.org In the adrenal medulla, 3-HB activates GPR109A, influencing the expression of neuropeptides and strengthening synaptic transmission as part of a feedback circuit responding to fasting. nih.govnih.gov

3-HB also serves as a ligand for the Free Fatty Acid Receptor 3 (FFAR3), another GPCR highly expressed in sympathetic ganglia. mdpi.comfrontiersin.org The interaction between 3-HB and FFAR3 is complex, with reports describing it as both an agonist and an antagonist. nih.govfrontiersin.org As an agonist, 3-HB can activate FFAR3 in sympathetic neurons, leading to the inhibition of N-type calcium channels via a G-protein-dependent pathway. nih.govjneurosci.org This interaction provides a potential link between metabolic state and the regulation of the autonomic nervous system. nih.gov In other contexts, such as during fasting, 3-HB's antagonistic action on FFAR3 has been reported to suppress sympathetic tone and heart rate. frontiersin.org The activation of FFAR3 by 3-HB has also been shown to suppress pro-inflammatory cytokine production in human bronchial smooth muscle cells. nih.gov

Activation of G Protein-Coupled Receptor 109a (GPR109a/HCAR2)

Epigenetic Regulation and Gene Expression

One of the most profound roles of 3-HB as a signaling molecule is its ability to directly influence the epigenome, thereby altering gene expression patterns. mdpi.comnih.gov This function is primarily mediated through its activity as an inhibitor of histone deacetylases (HDACs). nih.govduke.edu

3-HB is an endogenous inhibitor of class I and IIa HDACs, specifically HDAC1, HDAC2, HDAC3, and HDAC4. duke.edufrontiersin.orgnih.gov By inhibiting these enzymes, 3-HB promotes the hyperacetylation of lysine (B10760008) residues on histone proteins. frontiersin.orgnih.gov This modification relaxes the chromatin structure, making DNA more accessible to transcription factors and leading to increased gene expression. frontiersin.org This mechanism has been linked to the upregulation of genes involved in oxidative stress resistance, such as FOXO3A and MT2. nih.govduke.edunih.gov Treatment with 3-HB increases histone acetylation at the promoters of these genes, leading to their activation. duke.eduomu.edu.tr

Furthermore, 3-HB can itself be used as a substrate for a novel post-translational modification called lysine β-hydroxybutyrylation (Kbhb). nih.govoup.com This modification is enriched on active gene promoters and is associated with the upregulation of genes involved in metabolic pathways responsive to starvation. nih.gov Beyond histone modifications, 3-HB has also been shown to influence DNA methylation and the expression of microRNAs, adding further layers to its epigenetic regulatory functions. nih.govcdnsciencepub.com In myocytes, RNA sequencing revealed that 3-HB specifically up-regulates genes involved in the TCA cycle and oxidative phosphorylation while down-regulating genes related to cytokine signaling. life-science-alliance.org

Interactive Data Table: Genes Regulated by 3-Hydroxybutyrate

Gene Organism/Cell Type Effect of 3-HB Proposed Mechanism Reference
FOXO3AMouse Kidney, HEK293 cellsUpregulationHDAC Inhibition nih.govduke.edu
MT2Mouse KidneyUpregulationHDAC Inhibition nih.govduke.edu
BdnfMouse HippocampusUpregulationHDAC Inhibition nih.govomu.edu.tr
HopxMouse Colorectal Cancer ModelUpregulationHCAR2 Activation aacrjournals.org
PGC1αRat MyotubesUpregulation (by Butyrate (B1204436), not 3-HB)HDAC Inhibition nih.gov
NANOGBovine BlastocystsDownregulationEpigenetic modification (H3K9bhb) oup.com
TCA Cycle GenesPrimary MyotubesUpregulationNiche signaling life-science-alliance.org
Cytokine/Chemokine GenesPrimary MyotubesDownregulationNiche signaling life-science-alliance.org

Inhibition of Histone Deacetylases (HDACs) and Protein Acetylation

The ketone body D-β-hydroxybutyrate (βOHB), a stereoisomer of 3-hydroxybutyrate, is recognized as an endogenous and specific inhibitor of class I histone deacetylases (HDACs). nih.govnih.gov This inhibitory action is structurally specific; unlike its close relative butyrate, which is a product of bacterial fermentation, βOHB does not inhibit the class IIb deacetylase HDAC6, which is responsible for processes like the deacetylation of α-tubulin. nih.gov The inhibition of class I HDACs (specifically HDAC1, HDAC2, and HDAC3) by βOHB leads to a state of histone hyperacetylation, where acetyl groups are added to histone proteins, particularly at lysine residues like H3K9 and H3K14. nih.govresearchgate.net

This increase in histone acetylation alters chromatin structure, making it more open or decondensed, which generally facilitates gene transcription. researchgate.net The effect is dose-dependent, with increased histone acetylation observed at βOHB concentrations that are physiologically achievable during conditions like fasting or strenuous exercise. nih.gov By inhibiting HDACs, βOHB functions as a crucial link between cellular metabolic status and the regulation of gene expression, directly influencing the acetylation of both histone and non-histone proteins. nih.govresearchgate.net This mechanism allows βOHB to modulate a wide array of cellular processes by altering the accessibility of DNA to transcription factors. researchgate.netnih.gov

Transcriptional Regulation of Genes (e.g., BDNF, NFATc1)

The HDAC-inhibiting property of 3-hydroxybutyrate directly translates into significant changes in gene expression. By promoting a more open chromatin state, it facilitates the transcription of specific genes involved in cellular resilience and function. nih.govfrontiersin.org

The inhibition of HDACs by βOHB also leads to the upregulation of genes associated with the antioxidant response, such as those encoding the transcription factor FOXO3A (Forkhead box protein O3) and Metallothionein 2 (MT2). nih.govresearchgate.net Studies have shown that treatment with βOHB increases histone acetylation at the promoters of the Foxo3a and Mt2 genes, leading to their activation. nih.gov

Furthermore, the regulation of gene expression extends to the Nuclear Factor of Activated T-cells (NFAT) family of transcription factors. NFAT proteins are activated by the calcium-dependent phosphatase calcineurin and transduce calcium signals to the nucleus, where they regulate genes involved in development and cell differentiation. researchgate.net While direct regulation of NFATc1 by 3-hydroxybutyrate is an area of ongoing research, the interplay between calcium signaling, which activates NFAT, and the metabolic shifts induced by 3-hydroxybutyrate suggests a complex regulatory network. researchgate.netmdpi.com For instance, in the context of BDNF regulation, some studies have noted that mutations in NFAT binding sites did not affect the induction of BDNF promoter IV by neuronal depolarization, suggesting other pathways, like those involving CREB and NF-κB, are more dominant in that specific context. jneurosci.org

Gene Effect of 3-Hydroxybutyrate Mediating Factors Reference
BDNF Upregulation/Increased ExpressionNF-κB, p300/EP300 nih.govnih.gov
FOXO3A Upregulation/ActivationHDAC Inhibition, Increased Promoter Acetylation nih.govfrontiersin.org
MT2 Upregulation/ActivationHDAC Inhibition, Increased Promoter Acetylation nih.gov
NFATc1 Indirectly InfluencedCalcium Signaling Pathways researchgate.netmdpi.com

Influence on Cellular Stress Response and Antioxidant Defense Systems

3-hydroxybutyrate plays a significant role in bolstering cellular defenses against oxidative stress through multiple mechanisms. nih.govfrontiersin.org One of its primary actions is the transcriptional activation of a robust antioxidant program. researchgate.net By inhibiting class I HDACs, βOHB enhances the expression of key antioxidant genes. nih.gov This includes the upregulation of the transcription factor FOXO3A, which in turn drives the expression of antioxidant enzymes like manganese superoxide (B77818) dismutase (MnSOD) and catalase. nih.govoncotarget.com Treatment with βOHB has been shown to increase histone acetylation at the promoters of genes like Foxo3a, leading to their activation and conferring substantial protection against oxidative stress. nih.gov

Beyond HDAC inhibition, the metabolism of 3-hydroxybutyrate itself contributes to a more favorable redox state. Its oxidation in mitochondria increases the ratio of the oxidized to the reduced form of coenzyme Q (Q/QH2), which can decrease the production of mitochondrial reactive oxygen species (ROS). frontiersin.org Furthermore, the metabolism of ketone bodies can lead to a more negative redox potential of the NADP antioxidant system, which is crucial for the destruction of ROS. nih.gov 3-hydroxybutyrate can also directly act as an antioxidant for hydroxyl radicals. nih.govresearchgate.net It has been shown to reduce lipid peroxidation and inhibit the NLRP3 inflammasome, a key component of the innate immune response that is activated by cellular stress. nih.govoncotarget.commdpi.com

Polyhydroxybutyrate-Calcium Polyphosphate Complexes as Proposed Ion Channels

In both prokaryotic and eukaryotic cells, a short-chain form of poly-β-hydroxybutyrate (PHB), the polymerized form of 3-hydroxybutyrate, has been found complexed with calcium and inorganic polyphosphate (polyP). aocs.orgfrontiersin.orgnih.gov These PHB/Ca2+/polyP complexes are proposed to function as non-proteinaceous, voltage-activated ion channels embedded within biological membranes. portlandpress.comnih.gov This hypothesis stems from observations that these complexes, when extracted from E. coli membranes and reconstituted into planar lipid bilayers, form cation-selective channels. nih.govresearchgate.net The channel-active extracts were found to contain only PHB and calcium polyphosphate, a finding confirmed by observing similar channel activity with complexes synthesized from isolated PHB and synthetic calcium polyphosphate. nih.gov These complexes have been identified in the plasma membranes of bacteria and have also been located in the mitochondria and microsomes of eukaryotic cells, including those from bovine liver. frontiersin.orgnih.govresearchgate.net

Component Description Reference
Poly-β-hydroxybutyrate (PHB) A linear polymer of (R)-3-hydroxybutyric acid, forming the structural scaffold. frontiersin.orgnih.gov
Inorganic Polyphosphate (polyP) A linear polymer of phosphate (B84403) residues, forming the inner core. portlandpress.comnih.gov
Calcium (Ca2+) Divalent cations that link the PHB and polyP polymers. nih.govpnas.org

Structural Hypothesis and Functional Implications

The proposed structure for the PHB/Ca2+/polyP ion channel is based on molecular modeling and biochemical analysis. nih.govpnas.orgresearchgate.net According to this model, the PHB polymer forms a helical structure that wraps around an inner core composed of a calcium polyphosphate helix. nih.govpnas.org The dimensions of the components extracted from genetically competent E. coli membranes were estimated to be a PHB chain length of 120-200 subunits and a polyP chain length of 130-170 subunits, with a molar ratio of PHB:polyP:Ca2+ approximating 1:1:0.5. nih.govpnas.org

In this configuration, the calcium ions serve as crucial linkers, forming ionic bonds with the phosphoryl oxygens of the polyphosphate chain and ion-dipole bonds with the ester carbonyl oxygens of the PHB polymer. nih.govresearchgate.net This arrangement creates a symmetrical, barrel-like structure that spans the membrane. The exterior of the helix is lipophilic, allowing it to embed within the lipid bilayer, while the interior is polar, forming a channel that is proposed to be permeable to ions like calcium and potentially larger molecules like DNA. nih.govpnas.orgresearchgate.net The channel exhibits voltage-dependent activity and selectivity for divalent over monovalent cations, with permeability to Ca2+, and is blocked by ions such as La3+, Co2+, Cd2+, and Mg2+. nih.gov

Role in Bacterial Genetic Competence and Ion Transport

A strong correlation has been established between the presence of these PHB/Ca2+/polyP membrane complexes and the state of "genetic competence" in bacteria like E. coli. nih.gov Genetic competence is the physiological state in which a bacterial cell can take up foreign DNA from the environment. aocs.org Studies have shown that the concentration of these membrane complexes increases dramatically in cells that are rendered competent for transformation. pnas.org

The complexes are believed to play an essential, direct role in this process. nih.gov It has been proposed that the channel formed by the complex may facilitate the transport of DNA across the plasma membrane. researchgate.netpnas.org One hypothesis suggests that the negatively charged DNA molecule could displace the inorganic polyphosphate within the channel, allowing the DNA to be drawn into the cell. researchgate.net Furthermore, transformation efficiency in E. coli was found to be high only when cells had significant levels of these complexes and when specific divalent cations (Ca2+, Mn2+, Sr2+, or Mg2+) were present in the medium. nih.gov This indicates that both the complex itself and the external cations have essential but distinct roles in the DNA uptake process. nih.gov The strong selectivity of the complex for Ca2+ further suggests that its binding sites are ionophoretic, designed for efficient ion transport. nih.gov

Mechanistic Research in Biological Systems: in Vitro and Animal Models

Research in Bone Biology and Osteogenesis

The influence of 3-hydroxybutyrate (B1226725) (3-HB), the active component of calcium 3-hydroxybutyrate, on bone health has been a subject of focused investigation. Research has explored its effects on the cells responsible for bone formation and resorption, as well as its ability to counteract bone loss in preclinical models.

In laboratory settings, 3-hydroxybutyrate has demonstrated the ability to promote the growth and maturation of osteoblasts, the cells responsible for synthesizing new bone tissue. researchgate.netstm-journal.ru Studies utilizing murine osteoblast-like cell lines, such as MC3T3-E1, have shown that 3-HB can stimulate both the proliferation and differentiation of these cells. researchgate.netstm-journal.ru This osteogenic effect is concentration-dependent, with observed increases in alkaline phosphatase (ALP) activity, a key marker of osteoblast differentiation, at specific concentrations. researchgate.netnih.gov Furthermore, research indicates that the expression of osteocalcin (B1147995) (OCN) mRNA, a marker for mature osteoblasts, is significantly elevated in MC3T3-E1 cells following administration of 3-HB. nih.gov

Table 1: Effect of 3-hydroxybutyrate on Osteoblast Differentiation Markers

Cell Line Marker Effect of 3-hydroxybutyrate
MC3T3-E1 Alkaline Phosphatase (ALP) Increased activity researchgate.netnih.gov

A critical step in bone formation is the deposition of calcium and subsequent mineralization of the extracellular matrix. In vitro studies have shown that 3-hydroxybutyrate directly encourages this process. researchgate.netnih.gov Using techniques such as Alizarin Red S staining and von Kossa staining, which visualize mineralized nodules, researchers have observed a clear increase in calcium deposition in osteogenic cell cultures treated with 3-HB. nih.gov This effect appears to be dose-dependent, with higher concentrations of 3-HB leading to more significant mineralization. researchgate.netnih.gov These findings suggest that 3-hydroxybutyrate not only stimulates the cells responsible for bone formation but also enhances their functional ability to create a mineralized matrix. scielo.br

Beyond its role in promoting bone formation, 3-hydroxybutyrate has also been shown to inhibit the activity of osteoclasts, the cells that break down bone tissue. researchgate.netnih.gov In animal models, particularly those simulating conditions of microgravity which are known to accelerate bone loss, 3-HB and its derivatives have been found to suppress the differentiation of pre-osteoclasts. researchgate.netnih.gov The proposed mechanism involves the downregulation of the nuclear factor of activated T-cells cytoplasmic 1 (NFATc1), a critical transcription factor for osteoclastogenesis. researchgate.netnih.gov By inhibiting the activation of NFATc1, 3-hydroxybutyrate effectively reduces the formation of mature osteoclasts, thereby preventing excessive bone resorption. researchgate.netnih.gov

Table 2: Impact of 3-hydroxybutyrate on Osteoclast Activity

Model Key Finding Mechanism
Simulated Microgravity (mice) Inhibition of pre-osteoclast differentiation Downregulation of NFATc1 researchgate.netnih.gov

The combined effects of stimulating bone formation and inhibiting bone resorption position 3-hydroxybutyrate as a potential agent for mitigating bone loss. This has been demonstrated in animal models of osteoporosis, including those induced by ovariectomy and simulated microgravity. nih.govresearchgate.netmdpi.com In mice subjected to simulated microgravity, oral administration of 3-hydroxybutyrate helped to preserve bone microstructure and mechanical properties, leading to a quicker recovery from osteoporosis. researchgate.netnih.gov These animals exhibited less calcium loss from their bones compared to untreated controls. researchgate.netnih.gov Similarly, in ovariectomized rats, a model for postmenopausal osteoporosis, 3-HB was shown to prevent the reduction in bone mineral density and improve trabecular bone volume. nih.gov

Inhibition of Osteoclast Differentiation and Bone Resorption in Animal Models

Myogenesis and Muscle Physiology

Emerging research is also shedding light on the role of 3-hydroxybutyrate in muscle development and function.

Recent studies have explored the potential of 3-hydroxybutyrate to counteract muscle atrophy by promoting the proliferation and differentiation of myoblasts, the precursor cells of muscle fibers. acs.orgreddit.comresearchgate.net In studies using the C2C12 myoblast cell line, 3-HB was found to have a dual role. acs.orgreddit.comresearchgate.net It acts as a metabolic substrate, enhancing energy efficiency in myoblasts, and as a signaling molecule. acs.orgreddit.comresearchgate.net As a signaling molecule, 3-HB activates the G protein-coupled receptor 109a (GPR109a), which in turn promotes calcium influx and activates signaling pathways that drive myoblast proliferation and differentiation. acs.orgreddit.comresearchgate.net This suggests that 3-hydroxybutyrate could play a role in muscle regeneration and maintenance. acs.orgreddit.comresearchgate.net

Role of Energy Metabolism and Calcium-NFAT Signaling Pathways in Muscle Cells

The compound 3-hydroxybutyrate (3-HB) plays a dual role in muscle cells, acting as both a direct energy substrate and a signaling molecule that influences crucial cellular pathways. acs.org Research on C2C12 myoblasts, a cell line used to study muscle development, reveals that 3-HB enhances energy efficiency. It achieves this by increasing the production of ATP, the primary energy currency of the cell. acs.org This process is facilitated by the upregulation of transporters and enzymes essential for 3-HB utilization in muscle cells. acs.org

Beyond its role in metabolism, 3-HB functions as a signaling molecule by activating specific pathways involved in muscle cell growth and differentiation. acs.org One key pathway is the Calcium-Nuclear Factor of Activated T-cells (NFAT) signaling cascade. acs.orgnih.gov Activation of this pathway begins with an increase in intracellular calcium (Ca2+) levels. acs.org This influx of calcium activates the phosphatase calcineurin, which in turn dephosphorylates NFAT. acs.org Once dephosphorylated, NFAT translocates to the nucleus, where it acts as a transcription factor to regulate the expression of genes that drive myoblast proliferation and differentiation. acs.orgfrontiersin.org

A study investigating these mechanisms in C2C12 myoblasts demonstrated that 3-HB treatment led to several key changes:

Increased Energy Production: It enhanced ATP production by upregulating the expression of the G protein-coupled receptor 109a (GPR109a), which subsequently increased the presence of 3-HB transporters (MCT1 and CD147) and the utilization enzyme OXCT1. acs.org

Activation of Calcium Signaling: 3-HB triggered GPR109a, which promoted calcium influx and increased the expression of calcium-related proteins. acs.org

NFAT Pathway Engagement: The rise in intracellular calcium activated the calcineurin (CaN)-NFAT signaling cascade, facilitating the nuclear translocation of NFAT and promoting gene expression related to muscle cell growth. acs.org

These findings highlight that 3-hydroxybutyrate can support muscle preservation and function by improving energy metabolism and activating signaling pathways essential for muscle development. acs.orgresearchgate.net

Neuronal Function and Neuroplasticity

The influence of 3-hydroxybutyrate (3-HB) on neuronal health extends to promoting neuroplasticity and providing protection against various stressors. Research indicates that 3-HB, the primary ketone body, serves not only as an alternative fuel for the brain when glucose is scarce but also as a signaling molecule that can modulate gene expression and cellular resilience. nih.govnih.gov

Induction of Brain-Derived Neurotrophic Factor (BDNF) Expression in Neurons

A significant body of research demonstrates that 3-hydroxybutyrate (3-HB) can increase the expression of Brain-Derived Neurotrophic Factor (BDNF) in neurons. nih.govnih.govresearchgate.net BDNF is a crucial protein that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses. tandfonline.com Studies using cultured cerebral cortical and hippocampal neurons have shown that treatment with 3-HB leads to a significant increase in both Bdnf mRNA and BDNF protein levels. nih.govresearchgate.net

The mechanism behind this induction involves several steps. The metabolism of 3-HB in neurons increases mitochondrial respiration, which leads to a temporary increase in reactive oxygen species (ROS). nih.govneurology.org This initial ROS signal appears to trigger an adaptive response by activating the transcription factor NF-κB, which then promotes the expression of the Bdnf gene. nih.govneurology.org Furthermore, 3-HB has been shown to act as an inhibitor of class I histone deacetylases (HDACs), specifically HDAC2 and HDAC3. tandfonline.comwikipedia.org By inhibiting these enzymes, 3-HB promotes histone acetylation, a change that makes the DNA more accessible for transcription, thereby increasing the expression of genes like Bdnf. tandfonline.comwikipedia.org

Study FocusModel SystemKey FindingsReference
Metabolism and BDNF ExpressionCultured Rat Cerebral Cortical Neurons3-HB treatment increased mitochondrial respiration, ATP production, and led to a ~3-fold increase in Bdnf mRNA levels. nih.gov
Signaling MechanismCultured Rat Cortical NeuronsThe induction of Bdnf by 3-HB involves ROS generation and activation of the transcription factor NF-κB. nih.gov
Adaptive Stress ResponsePrimary Cortical and Hippocampal Neurons3-HB-induced ROS triggers an adaptive response via NF-kB to upregulate BDNF, enhancing neuroprotection. neurology.org
HDAC InhibitionRodent Models3-HB inhibits HDAC2 and HDAC3, leading to increased BDNF levels and TrkB signaling in the hippocampus. wikipedia.org

Enhancement of Mitochondrial Bioenergetics in Hippocampal Neurons

The ketone body 3-hydroxybutyrate (3-HB) has been shown to enhance mitochondrial function in neurons, particularly in the hippocampus, a brain region critical for learning and memory. nih.govneurology.org As an energy substrate, 3-HB can be readily used by neurons to produce ATP, especially under conditions of low glucose. mdpi.com When transported into neurons, 3-HB is metabolized within the mitochondria, entering the tricarboxylic acid (TCA) cycle to generate ATP. mdpi.com

Studies on cultured neurons have demonstrated that treatment with 3-HB leads to increased oxygen consumption, higher ATP levels, and an elevated NAD+/NADH ratio, all of which are indicators of enhanced mitochondrial respiration. nih.govnih.gov This improved bioenergetic state is not only crucial for meeting the high energy demands of neuronal activity but also contributes to neuronal resilience against metabolic stress. jci.org For instance, in animal models of Parkinson's disease, D-β-hydroxybutyrate was found to rescue mitochondrial respiration and ATP production in the presence of neurotoxins that inhibit complex I of the electron transport chain. jci.org This suggests that by providing an alternative fuel source that bypasses complex I, 3-HB can help maintain mitochondrial function and neuronal viability. jci.org

Molecular Mechanisms Underlying Neuroprotection in Animal Models

In various animal models of neurological disorders, 3-hydroxybutyrate (3-HB) has demonstrated significant neuroprotective effects through multiple molecular mechanisms. nih.govneurology.org These mechanisms often involve mitigating oxidative stress, reducing inflammation, and inhibiting apoptosis (programmed cell death). mdpi.commdpi.com

One key mechanism is the reduction of oxidative stress. The metabolism of 3-HB increases the NAD+/NADH ratio, which enhances the efficiency of the mitochondrial electron transport chain and reduces the production of reactive oxygen species (ROS). doctaris.com Additionally, 3-HB can inhibit histone deacetylases (HDACs), leading to the upregulation of antioxidant genes like FOXO3a and those encoding enzymes such as superoxide (B77818) dismutase 2 (SOD2). mdpi.comfrontiersin.org

In an animal model where amyloid-beta (Aβ) peptide was injected into the hippocampus to mimic aspects of Alzheimer's disease, administration of β-HB was shown to prevent Aβ deposition and neuronal apoptosis. nih.gov The protective effects were linked to the suppression of oxidative stress, as evidenced by decreased intracellular ROS and the activation of the Nrf2 antioxidant pathway. nih.gov Furthermore, β-HB inhibited the apoptotic cascade by decreasing the expression of key proteins like p53, caspases, and reducing the Bax/Bcl-2 ratio. nih.gov

In models of traumatic brain injury (TBI), supplementation with a ketone ester that elevates blood β-HB levels was found to reduce neuroinflammation by decreasing the activation of astrocytes and microglia. tandfonline.com In models of ischemic stroke, treatment with β-HB improved neurological function and reduced infarct volume by enhancing mitochondrial function and upregulating protective proteins like SIRT3. frontiersin.org

Disease ModelAnimalObserved Protective EffectsUnderlying Molecular MechanismsReference
Alzheimer's Disease (Aβ injection)RatPrevented Aβ deposition and neuron apoptosis.Suppression of oxidative stress (decreased ROS, activated Nrf2); Inhibition of apoptotic pathway (decreased p53, caspases). nih.gov
Traumatic Brain Injury (CCI)RatReduced neurobehavioral deficits and cortical lesion volume.Reduced neuroinflammation (decreased GFAP+ astrocytes and Iba1+ microglia). tandfonline.com
Ischemic Stroke (MCAO)MouseReduced infarct volume and improved neurological function.Enhanced mitochondrial function; Upregulation of SIRT3, SOD2, and FOXO3A. frontiersin.org
Parkinson's Disease (MPTP)MouseProtected against dopaminergic neurodegeneration and motor deficits.Improved mitochondrial respiration and ATP production via a complex II-dependent mechanism. jci.org

Effects on Glial Cell Activity and Apoptosis

The influence of 3-hydroxybutyrate (3-HB) and its derivatives extends to glial cells, which play critical roles in supporting neuronal function and responding to injury in the central nervous system. Research indicates that 3-HB can modulate glial cell activity and protect them from apoptosis. nih.gov

An in vitro study using mouse glial cells found that derivatives of 3-HB significantly decreased the percentage of cells undergoing apoptosis. nih.gov This anti-apoptotic effect was linked to a dramatic elevation of cytosolic calcium (Ca2+) concentration. nih.gov The study showed that this increase in calcium originated from both extracellular sources and intracellular stores and could be partially blocked by an L-type voltage-dependent calcium channel antagonist. nih.gov This suggests that the protective effect of 3-HB derivatives on glial cells is mediated by signaling pathways related to the elevation of cytosolic Ca2+. nih.gov

Furthermore, in animal models of traumatic brain injury, ketone supplementation has been shown to reduce the activation of glial cells, such as astrocytes and microglia, which are key mediators of the neuroinflammatory response that contributes to secondary cell death following injury. tandfonline.com By suppressing the sustained activation of these glial cells, 3-HB helps to mitigate chronic neuroinflammation. tandfonline.com In the context of Alzheimer's disease models, 3-HB has been found to reduce the overactivation of microglia in the brain. mdpi.com

Cardiovascular System Investigations in Animal Models

The cardiovascular system can also be influenced by ketone bodies like 3-hydroxybutyrate (3-HB), with research in animal models suggesting several beneficial effects, particularly in the context of heart failure. nih.govahajournals.org The heart is metabolically flexible and can readily use ketone bodies as a fuel source. nih.gov In fact, during conditions of cardiac stress or heart failure, myocardial ketone utilization is often increased. nih.govahajournals.org

Animal studies have shown that providing ketone bodies can improve cardiovascular function. For example, in a mouse model of cardiac hypertrophy induced by pressure overload, a ketogenic diet was found to prevent capillary rarefaction (a reduction in the density of small blood vessels), suggesting a positive effect on the heart's vasculature. nih.gov In vitro studies have also shown that ketone bodies can support the proliferation and angiogenesis of vascular endothelial cells. ahajournals.org

The beneficial effects of ketone bodies on the cardiovascular system appear to be pleiotropic, extending beyond their role as a simple energy substrate. They can modulate inflammation, reduce fibrosis, and promote vasodilation. ahajournals.org For instance, β-HB has been shown to attenuate autophagy in macrophages and atherosclerotic plaques, which could play a role in cholesterol efflux. nih.gov

It is important to note that the effects of ketone bodies on the cardiovascular system are concentration-dependent. While physiological or moderately elevated levels of ketone bodies, such as those achieved through a ketogenic diet, appear to have beneficial effects, the extremely high concentrations seen in diabetic ketoacidosis are detrimental to the vasculature. nih.govwjgnet.com

Myocardial Substrate Utilization and Metabolic Reprogramming

Preclinical Studies in Neoplasia

The metabolic landscape of cancer cells is fundamentally different from that of normal cells, often characterized by an increased reliance on glycolysis even in the presence of oxygen (the Warburg effect). mdpi.com Research into 3-hydroxybutyrate (3-HB) reveals its potential to modulate both the metabolic and epigenetic profiles of cancer cells, which can either counteract or, in some contexts, promote tumor progression. nih.govmdpi.com This dual role is sometimes referred to as a "paradox". nih.gov

In certain cancer models, 3-HB has demonstrated anti-tumor effects by altering cellular metabolism. One mechanism involves competition with lactate (B86563) for monocarboxylate transporters (MCTs). researchgate.netnih.gov This competition leads to an accumulation of lactate inside the cancer cells, causing intracellular acidification and subsequent tumor suppression. nih.gov In a mouse model of colon cancer, 3-HB treatment was shown to significantly suppress tumor growth, an effect attributed to lactate accumulation in the tumor tissue and the modulation of key metabolic pathways. researchgate.netnih.gov This metabolic disruption can also increase oxidative stress and induce apoptosis in cancer cells. researchgate.net

From an epigenetic standpoint, 3-HB acts as a signaling molecule that can influence gene expression. nih.gov It can increase the level of protein acetylation, including histones, which alters chromatin structure and gene transcription. nih.gov This effect is partly due to its role as an inhibitor of histone deacetylases (HDACs) and also by increasing the intracellular pool of acetyl-CoA, a substrate for histone acetyltransferases. nih.gov In mouse models, elevated 3-HB levels have been associated with increased histone acetylation in various tissues. nih.gov This epigenetic modulation can activate genes involved in oxidative stress resistance, such as FOXO3A. nih.govoatext.com

Modulatory Effect Mechanism Model System Outcome Citation
Metabolic ModulationCompetition for Monocarboxylate Transporters (MCTs)CT26 colon cancer cells; colon CAC mouse modelIntracellular lactate accumulation, acidification, increased ROS, tumor suppression. researchgate.netnih.gov
Epigenetic ModulationInhibition of Histone Deacetylases (HDACs)Mouse models; Caco-2 cellsIncreased histone acetylation, activation of stress resistance genes (e.g., FOXO3A). nih.govoatext.com
Epigenetic ModulationIncreased Acetyl-CoA PoolGeneral cellular mechanismProvides substrate for histone acetylation, altering gene expression. nih.gov

A primary mechanism for the anticancer properties of 3-hydroxybutyrate (3-HB) is its function as an endogenous inhibitor of class I and IIa histone deacetylases (HDACs). nih.govmdpi.comnih.gov HDACs are enzymes that remove acetyl groups from histones, leading to condensed chromatin and transcriptional repression. In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes. mdpi.com By inhibiting HDACs, 3-HB promotes histone hyperacetylation, which restores the expression of these silenced genes and exerts antiproliferative effects. nih.govnih.gov

The antiproliferative action of 3-HB via HDAC inhibition is linked to the induction of cell cycle arrest. nih.govmdpi.com Specifically, 3-HB has been shown to selectively activate genes that encode cell cycle-blocking proteins, such as the p21 protein. nih.gov The upregulation of p21 leads to the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2, which are crucial for cell cycle progression. nih.govnih.gov This blockade stops cancer cells in the G1 growth phase, preventing cell division. nih.govmdpi.com The antiproliferative and pro-apoptotic effects of 3-HB-mediated HDAC inhibition appear to be more pronounced in cancer cells compared to normal cells. nih.gov

Furthermore, HDAC inhibition by compounds like 3-HB can induce apoptosis (programmed cell death) in cancer cells through various pathways. mdpi.comfrontiersin.org This can involve changing the expression of pro- and anti-apoptotic proteins and generating reactive oxygen species (ROS). mdpi.com The ability of 3-HB to act as an HDAC inhibitor, thereby reactivating tumor suppressor genes and halting cell proliferation, positions it as a molecule of interest in cancer research. nih.govmdpi.com

Metabolic and Epigenetic Modulation in Cancer Cell Lines and Animal Models

Immunomodulatory Aspects in Preclinical Models

Beyond its metabolic and epigenetic roles, 3-hydroxybutyrate (3-HB) demonstrates significant immunomodulatory functions, particularly through its ability to suppress inflammatory pathways. A key target of 3-HB is the NOD-like receptor family, pyrin domain-containing 3 (NLRP3) inflammasome. escholarship.orgfrontiersin.org The NLRP3 inflammasome is a multiprotein complex in immune cells that, when activated by cellular stress or danger signals, triggers the maturation and release of potent pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-18 (IL-18). nih.govmdpi.com

Studies in mouse and human immune cells (monocytes) have shown that 3-HB specifically suppresses the activation of the NLRP3 inflammasome in response to various stimuli. escholarship.org This inhibitory effect is not seen with other related molecules like acetoacetate (B1235776) or the short-chain fatty acids butyrate (B1204436) and acetate. escholarship.org Mechanistically, 3-HB appears to inhibit the inflammasome by preventing the efflux of potassium ions (K+) from the cell, a critical step for NLRP3 activation, and by reducing the subsequent oligomerization of an adaptor protein called ASC, which is necessary for inflammasome assembly. escholarship.org

This inhibition of the NLRP3 inflammasome has been observed in various disease models. For example, in animal models of NLRP3-mediated autoinflammatory syndromes, administration of 3-HB or a ketogenic diet (which elevates 3-HB levels) attenuated caspase-1 activation and IL-1β secretion. escholarship.org Similarly, in a mouse model of heart failure, elevated 3-HB levels were found to alleviate myocardial inflammation mediated by the NLRP3 inflammasome, contributing to improved cardiac function. frontiersin.org These findings suggest that the anti-inflammatory properties of 3-HB are linked to its direct inhibition of the NLRP3 inflammasome, which may have therapeutic implications for a range of inflammatory diseases. escholarship.orgbiorxiv.orgmdpi.com

Advanced Methodological Approaches in Calcium 3 Hydroxybutyrate Research

Spectroscopic Analysis (e.g., NMR, Mass Spectrometry) for Metabolic Profiling

Spectroscopic techniques are pivotal for identifying and quantifying metabolites, providing a snapshot of the metabolic state of a biological system.

Nuclear Magnetic Resonance (NMR) Spectroscopy has been employed to analyze the metabolic profiles of various biofluids, such as serum, rumen fluid, and milk, following the administration or in the presence of 3-hydroxybutyrate (B1226725). mdpi.comnih.govelsevier.esanimbiosci.org For instance, ¹H-NMR has been used to discriminate between healthy individuals and those with certain health conditions based on their serum metabolomic profiles, which include 3-hydroxybutyrate. nih.govelsevier.es In dairy cattle, ¹H-NMR spectroscopy has been utilized to determine the metabolic changes in rumen fluid and milk associated with subclinical ketosis, where 3-hydroxybutyrate is a key metabolite. mdpi.com This technique allows for the identification and quantification of a wide range of metabolites simultaneously, offering a broad view of metabolic pathways. mdpi.com

Mass Spectrometry (MS) , often coupled with chromatography techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), provides high sensitivity and specificity for metabolite detection. mdpi.comnih.gov GC-MS has been used for the quantification of 3-hydroxybutyrate in various biological samples. mdpi.com LC-MS/MS methods have also been developed for the sensitive quantification of hydroxybutyrates in saliva, requiring only a small sample volume. nih.gov Furthermore, mass spectrometry has been instrumental in identifying post-translational modifications of proteins, such as the β-hydroxybutyrylation of histones, revealing a direct link between 3-hydroxybutyrate and epigenetic regulation. mdpi.com

Metabolic profiling studies have revealed significant associations between circulating 3-hydroxybutyrate levels and various physiological and pathological states. For example, a higher level of circulating 3-hydroxybutyrate has been associated with an increase in intracranial carotid artery calcification (ICAC). nih.gov

Molecular and Cellular Biology Techniques (e.g., Gene Expression Analysis, Western Blotting)

To understand how calcium 3-hydroxybutyrate influences cellular processes at the molecular level, researchers utilize a variety of techniques to study gene and protein expression.

Gene Expression Analysis , primarily through quantitative real-time polymerase chain reaction (qRT-PCR), allows for the measurement of mRNA levels of specific genes. Studies have shown that 3-hydroxybutyrate can modulate the expression of various genes. For example, it has been demonstrated to induce a dose-dependent increase in FOXO3A mRNA expression in human colorectal adenocarcinoma Caco-2 cells. oatext.comoatext.com In cultured cerebral cortical neurons, 3-hydroxybutyrate treatment was found to increase the expression of brain-derived neurotrophic factor (Bdnf). nih.gov Furthermore, in flax plants, exogenous application of 3-hydroxybutyrate led to increased mRNA levels of genes involved in DNA methylation, such as DDM1 and CMT-3. mdpi.com

Western Blotting is a widely used technique to detect and quantify specific proteins in a sample. This method has been crucial in elucidating the effects of 3-hydroxybutyrate on protein expression and signaling pathways. For instance, Western blot analysis has been used to show that 3-hydroxybutyrate treatment can increase the level of hydroxybutyrylated histones in human cells. mdpi.com It has also been employed to assess the levels of endoplasmic reticulum stress markers in human umbilical vein endothelial cells (HUVECs) treated with 3-hydroxybutyrate. researchgate.net In studies on recombinant E. coli producing poly(3-hydroxybutyrate), Western blotting with specific antibodies helped to identify proteins associated with the polymer granules. jmb.or.kr

These molecular techniques have been instrumental in revealing the role of 3-hydroxybutyrate as a signaling molecule that can influence gene expression through various mechanisms, including its role as a histone deacetylase (HDAC) inhibitor. mdpi.com

In Vitro Cell Culture Systems for Mechanistic Dissection

In vitro cell culture systems provide a controlled environment to investigate the direct effects of this compound on specific cell types and to dissect the underlying molecular mechanisms.

A variety of cell lines have been used in this research, including:

Human Umbilical Vein Endothelial Cells (HUVECs): Used to study the protective effects of 3-hydroxybutyrate against cellular stress. researchgate.net

Human Epithelial Colorectal Adenocarcinoma Caco-2 Cells: Employed to investigate the effects of 3-hydroxybutyrate on gene expression. oatext.com

Murine Osteoblast MC3T3-E1 Cells: Utilized to evaluate the impact of 3-hydroxybutyrate on osteoblast differentiation and bone formation. nih.gov

Primary Cerebral Cortical Neurons: Essential for studying the neuroprotective effects and metabolic regulation by 3-hydroxybutyrate in the brain. nih.gov

Human Bone Marrow-Derived Mesenchymal Stem Cells (hBMSCs): Used to explore the role of 3-hydroxybutyrate in mitigating apoptosis and enhancing osteogenesis. bohrium.com

Studies using these cell culture models have provided significant insights. For example, research with cultured cortical neurons has shown that 3-hydroxybutyrate can increase mitochondrial respiration and ATP production. nih.gov In HUVECs, 3-hydroxybutyrate has been shown to have protective effects against endoplasmic reticulum stress. researchgate.net Furthermore, in MC3T3-E1 osteoblast-like cells, 3-hydroxybutyrate has been found to promote differentiation, as indicated by increased alkaline phosphatase activity and calcium deposition. nih.gov

The use of in vitro systems allows for the manipulation of the cellular environment and the direct application of 3-hydroxybutyrate to understand its dose-dependent effects and to identify the signaling pathways involved.

Controlled Animal Models for Physiological and Pathophysiological Studies

Animal models are indispensable for studying the systemic physiological and pathophysiological effects of this compound in a whole-organism context.

Rodent Models , particularly mice and rats, are the most commonly used. These models have been employed to investigate a wide range of effects, including:

Neuroprotection: Studies in rat models of traumatic brain injury have shown that administration of a ketone ester, which elevates 3-hydroxybutyrate levels, can attenuate neurobehavioral deficits and reduce lesion volume. tandfonline.com

Metabolic Regulation: Mouse models have been used to study the role of 3-hydroxybutyrate in metabolic stress, such as fasting, and its impact on cardiac function.

Bone Metabolism: Ovariectomized rat models have been used to demonstrate the potential of 3-hydroxybutyrate in preventing osteoporosis by improving bone mineral density and mechanical properties. nih.govresearchgate.net In mice subjected to simulated microgravity, 3-hydroxybutyrate was shown to inhibit the development of osteoporosis. researchgate.net

Large Animal Models , such as canines and cattle, are also utilized in specific research areas. For example, canine models of heart failure have been used to demonstrate increased myocardial uptake of ketone bodies. In dairy cattle, the physiological effects of supplementing milk replacer with calcium butyrate (B1204436) on performance and blood metabolites, including 3-hydroxybutyrate, have been investigated. cabidigitallibrary.org

These animal studies allow for the investigation of complex interactions between different organ systems and provide a bridge between in vitro findings and potential human applications.

Table 1: Examples of Research Findings from Animal Models

Animal ModelResearch FocusKey FindingsReference
Rats (Traumatic Brain Injury Model)NeuroprotectionKetone ester supplementation attenuated neurobehavioral deficits and reduced lesion volume. tandfonline.com
Mice (Heart Failure Model)Cardiac MetabolismThe failing heart increases its utilization of ketone bodies as a fuel source.
Rats (Ovariectomized Model)Bone Health3-hydroxybutyrate prevented bone mineral density reduction and improved bone strength. nih.govresearchgate.net
Mice (Simulated Microgravity)Bone Health3-hydroxybutyrate inhibited the development of osteoporosis. researchgate.net
Calves (Milk-fed)Rumen Development and PerformanceCalcium butyrate supplementation improved performance parameters and increased blood BHBA concentrations. cabidigitallibrary.org

Development of Novel Analytical Tools for 3-Hydroxybutyrate Quantification

Accurate and efficient quantification of 3-hydroxybutyrate is crucial for both research and clinical applications. While traditional methods exist, there is ongoing development of novel analytical tools to improve speed, convenience, and accessibility.

Traditional methods for ketone measurement include urine test strips and blood ketone meters, which typically measure acetoacetate (B1235776) and beta-hydroxybutyrate, respectively. nih.govnih.gov Laboratory-based methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC) offer high accuracy but can be time-consuming. nih.govmdpi.comresearchgate.net

Emerging technologies are focused on providing more continuous and less invasive monitoring.

Continuous Ketone Monitors (CKM): These devices, currently under development, aim to measure beta-hydroxybutyrate levels in the interstitial fluid, similar to continuous glucose monitors. nih.govresearchgate.net This technology holds the potential to provide real-time data on ketone dynamics, which would be particularly valuable in managing conditions like diabetes. nih.govtype1better.com

Breath Acetone (B3395972) Analyzers: While not directly measuring 3-hydroxybutyrate, these devices quantify acetone in exhaled breath, which is a byproduct of acetoacetate metabolism. nih.govnih.gov

Advanced Chromatographic Methods: Researchers are continuously refining methods like HPLC to make them faster and more environmentally friendly for the quantification of 3-hydroxybutyrate monomers from polymers. mdpi.comresearchgate.net Flow cytometry has also been adapted for the rapid quantification of poly-3-hydroxybutyrate in bacteria. nih.gov

Combined Glucose and Ketone Monitoring: A significant advancement is the development of sensors capable of measuring both glucose and ketone levels simultaneously from the same device. type1better.com

Table 2: Comparison of Ketone Measurement Methods

MethodSubstance MeasuredSample TypeKey AdvantagesKey LimitationsReference
Urine Test StripsAcetoacetateUrineInexpensive, widely available.Can lag behind blood levels, less accurate for diabetic ketoacidosis. nih.govnih.gov
Blood Ketone MetersBeta-hydroxybutyrateBlood (capillary)Provides real-time levels, preferred for managing ketoacidosis.Requires finger pricks, test strips can be costly. nih.govnih.gov
Gas/Liquid Chromatography3-hydroxybutyrateVarious (blood, tissue)Highly accurate and specific (gold standard).Laborious, time-consuming, requires specialized equipment. nih.govmdpi.comresearchgate.net
Continuous Ketone Monitors (in development)Beta-hydroxybutyrateInterstitial FluidContinuous real-time data, less invasive than frequent blood tests.Currently not widely available. nih.govresearchgate.nettype1better.com
Breath Acetone AnalyzersAcetoneBreathNon-invasive, easy to use.Indirect measure of ketosis, may have lower specificity. nih.govnih.gov

Emerging Research Frontiers and Theoretical Considerations

Elucidation of Undiscovered Signaling Pathways and Molecular Targets

While traditionally known for its role in energy metabolism, 3-hydroxybutyrate (B1226725) is now recognized as a significant signaling molecule with pleiotropic effects. mdpi.commdpi.com Research is actively uncovering novel signaling cascades and molecular targets that extend its influence to epigenetic regulation, inflammation, and cellular homeostasis.

One of the most significant discoveries is the role of 3-HB as an endogenous inhibitor of class I histone deacetylases (HDACs). mdpi.com By inhibiting HDACs, 3-HB influences histone acetylation, leading to global changes in gene expression. This epigenetic modification is linked to the upregulation of genes involved in oxidative stress resistance, such as FOXO3A and MT2. mdpi.com

Beyond epigenetics, 3-HB acts as a ligand for specific G protein-coupled receptors (GPCRs). It activates hydroxycarboxylic acid receptor 2 (HCAR2) and free fatty acid receptor 3 (FFAR3). mdpi.commdpi.com Activation of HCAR2 in various cells, including immune and epithelial cells, elicits anti-inflammatory effects and reduces lipolysis. mdpi.com Recent studies suggest that 3-HB's activation of HCAR2 in mesenchymal stem cells can increase intracellular calcium ion (Ca2+) levels, triggering the cAMP/PKA/CREB signaling pathway. bohrium.com This pathway is crucial for upregulating anti-apoptotic and osteogenic genes, highlighting a direct link between 3-HB signaling and cellular survival and differentiation. bohrium.com

Furthermore, some evidence suggests 3-HB may directly modulate neuronal vesicular glutamate (B1630785) transporters (VGLUT), potentially reducing excitatory neurotransmission. mdpi.com The breadth of these interactions suggests that 3-HB, and by extension Calcium 3-hydroxybutyrate, is a key metabolic signal that integrates the body's energetic state with complex regulatory networks governing gene expression, inflammation, and cell fate.

Table 1: Known and Emerging Molecular Targets of 3-Hydroxybutyrate

Target Molecule/FamilySignaling PathwayCellular/Physiological EffectReferences
Histone Deacetylases (HDACs) Epigenetic RegulationIncreases histone acetylation; regulates gene expression, particularly for oxidative stress resistance. mdpi.com, mdpi.com
HCAR2 (GPR109A) G Protein-Coupled Receptor SignalingReduces lipolysis; anti-inflammatory effects; increases intracellular Ca2+; activates cAMP/PKA/CREB pathway. bohrium.com, mdpi.com, mdpi.com
FFAR3 (GPR41) G Protein-Coupled Receptor SignalingModulates energy expenditure and metabolic homeostasis. mdpi.com, mdpi.com
NLRP3 Inflammasome Inflammatory SignalingInhibits inflammasome activation, leading to reduced inflammation. researchgate.net
Vesicular Glutamate Transporter (VGLUT) NeurotransmissionPotential inhibition of glutamate uptake, modulating excitatory neurotransmission. mdpi.com

Complex Interactions with Other Ion Channels and Transport Systems

The roles of 3-hydroxybutyrate's polymer form, poly-β-hydroxybutyrate (PHB), and calcium ions are deeply intertwined in the fundamental process of ion transport across membranes. Research has uncovered their participation in both primitive, non-protein-based channels and the modulation of complex protein channels.

A groundbreaking area of research has been the discovery of non-proteinaceous ion channels formed by a complex of calcium, inorganic polyphosphate (polyP), and poly-β-hydroxybutyrate (PHB). portlandpress.comportlandpress.com In the presence of calcium ions, these molecules can self-assemble into a structure that functions as a voltage-activated, cation-selective channel. portlandpress.compnas.org Molecular modeling suggests a structure where a PHB helix forms around an inner framework of calcium polyphosphate, creating a transmembrane pore. pnas.org This complex has been identified in bacterial membranes and has also been isolated from rat liver mitochondria, where it forms channels with properties similar to the mitochondrial permeability transition pore (mPTP), suggesting a conserved and fundamental mechanism of ion transport. portlandpress.com

In addition to forming channels themselves, PHB and polyP are also found to be closely associated with and capable of modulating a variety of protein-based ion channels. nih.gov This interaction can alter the channel's ion selectivity and gating properties. portlandpress.com For instance, the mammalian transient receptor potential melastatin 8 (TRPM8) channel, a sensor for cold and menthol, has been shown to form a stable complex with polyP and PHB, with their presence being essential for normal channel activity. plos.org The enzymatic breakdown of associated polyP inhibits TRPM8 function, demonstrating a direct modulatory role. plos.org This suggests a sophisticated layer of regulation where these components act as essential co-factors for certain protein channels.

Table 2: Interactions of PHB/PolyP/Calcium with Ion Transport Systems

SystemComponentsProposed Function/InteractionOrganism/System StudiedReferences
Non-Proteinaceous Channel Poly-β-hydroxybutyrate (PHB), Calcium (Ca2+), Polyphosphate (polyP)Forms a voltage-dependent, cation-selective ion channel.E. coli, Rat Liver Mitochondria portlandpress.com, portlandpress.com, pnas.org
TRPM8 Channel TRPM8 protein, PHB, polyPPHB and polyP form a stable complex with the channel protein, essential for its normal function and activity.Mammalian Cells (HEK-293, F-11) plos.org
Bacterial KcsA Channel KcsA protein, PHB, polyPPolyP and PHB are associated with the channel and influence its ion selectivity and gating properties.Streptomyces lividans portlandpress.com

Advanced Biomaterial Applications Derived from 3-Hydroxybutyrate Degradation Products in Tissue Engineering

The polymer of 3-hydroxybutyrate, poly(3-hydroxybutyrate) (PHB), and its copolymers like poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), are gaining significant attention as advanced biomaterials for tissue engineering scaffolds. researchgate.netmdpi.com A key advantage of these materials is that their degradation product, 3-hydroxybutyrate, is not only non-toxic but is a natural human metabolite that exhibits its own bioactive properties. doi.orgresearchgate.net

Research has demonstrated that scaffolds made from PHB can induce the osteogenic differentiation of mesenchymal stem cells and stimulate bone regeneration in vivo. nih.gov This osteoinductive property is attributed not just to the scaffold's physical structure but also to the biological activity of its degradation products. nih.gov Studies have shown that 3-HB at low concentrations can accelerate the proliferation of various cells and stimulate the differentiation of osteoblast-like cells. nih.gov This unique feature means the scaffold actively supports healing as it degrades.

To overcome some of PHB's inherent limitations, such as brittleness and slow degradation, advanced applications involve creating composite or blended materials. doi.orgfarmaceut.org For example, blending PHB with more hydrophilic or faster-degrading polymers like poly(ε-caprolactone) (PCL) can create scaffolds with complementary properties. mdpi.com Another advanced strategy involves incorporating bioceramics like hydroxyapatite (B223615) (HA) or bioglass into the PHB matrix. nih.govfarmaceut.orgmdpi.com These composites not only improve mechanical properties but also enhance bioactivity, as HA is chemically similar to the mineral phase of bone. nih.govfarmaceut.org The goal of these advanced biomaterials is to control the degradation rate to match the pace of new tissue formation, ensuring mechanical support while releasing bioactive 3-HB to stimulate cellular activity. mdpi.comfarmaceut.org

Systems Biology Approaches to Comprehensive Functional Mapping

To unravel the complex and multifaceted roles of 3-hydroxybutyrate, researchers are increasingly turning to systems biology. This approach integrates high-throughput data from genomics, transcriptomics, proteomics, and metabolomics with computational modeling to map the comprehensive functional impact of a molecule on a biological system.

Transcriptomic analysis, particularly RNA sequencing, has been a powerful tool. Studies using this technique have sought to identify the full spectrum of genes whose expression is altered by 3-HB. In primary myotubes, for instance, RNA-sequencing revealed that β-hydroxybutyrate specifically upregulated genes related to the TCA cycle and oxidative phosphorylation while downregulating genes involved in cytokine signaling. biorxiv.orglife-science-alliance.org This suggests a niche signaling role in muscle tissue. biorxiv.org In other studies involving central injection of BHB in sheep, transcriptomic analysis of the hypothalamus and pituitary identified differentially expressed genes related to inflammation, stimulus perception, and cell cycle control, providing a foundation for understanding how metabolic state influences reproduction. physiology.org

Metabolomic and proteomic approaches are also being employed. For example, systems biology has been used to engineer and optimize the metabolic pathways in Escherichia coli for enhanced production of 3-HB and its polymer, PHB. asm.org By analyzing the entire metabolic network, researchers can identify bottlenecks and key regulatory points to improve yields. In the methylotroph Methylobacterium extorquens, a systems biology approach combining gene expression and metabolite data revealed how the flux of intermediates is partitioned between PHB synthesis (for carbon storage) and other essential metabolic pathways during shifts in nutrient availability. plos.org

These comprehensive approaches are moving the field beyond the study of single targets or pathways. By mapping the global changes in gene expression, protein levels, and metabolite concentrations, systems biology aims to build a complete functional map of how 3-hydroxybutyrate integrates into and influences the entire cellular network.

Evolutionary Perspectives on 3-Hydroxybutyrate and Calcium in Biological Systems

The biological roles of 3-hydroxybutyrate and calcium are rooted deep in evolutionary history. Both were present and utilized by early life forms, and their functions have been conserved and elaborated upon throughout the evolution of prokaryotes and eukaryotes.

Calcium signaling is an ancient system. Life is thought to have emerged in an environment with relatively low calcium concentrations, and early organisms evolved mechanisms like Ca2+ pumps and exchangers to maintain this low intracellular level. nih.govd-nb.info As environmental calcium levels rose, this established a strong electrochemical gradient across the cell membrane, which was harnessed for signaling. nih.govd-nb.info

Concurrently, the metabolism of ketone bodies, including 3-HB, is also evolutionarily ancient and is conserved across eukarya, bacteria, and archaea. physiology.org In many prokaryotes, the polymer PHB serves as a crucial intracellular reserve of carbon and energy, accumulated under nutrient-limiting conditions. mdpi.com

A fascinating theoretical intersection of these two ancient systems is the proposed primitive ion channel formed from poly-β-hydroxybutyrate, calcium, and polyphosphate. pnas.orgpnas.org Before the evolution of complex protein channels, this non-proteinaceous complex may have represented one of the earliest mechanisms for transporting calcium across a lipid membrane, linking energy storage (PHB) and phosphate (B84403) metabolism (polyP) directly to calcium signaling. pnas.orgnih.gov

In eukaryotes, these systems became more complex. The diversity of calcium-binding proteins and channels exploded, particularly with the evolution of metazoans. nih.govfrontiersin.org Ketone bodies also took on specialized roles. In humans, 3-HB became a critical alternative fuel source for the brain during periods of low glucose availability, a feature that may have been crucial for the evolution and sustenance of our large, energy-demanding brains. wikipedia.org The conserved nature of 3-HB as both a fundamental energy metabolite in prokaryotes and a sophisticated signaling molecule and brain fuel in humans underscores its deep evolutionary significance. physiology.org

Q & A

Q. What are the established methods for synthesizing and characterizing Calcium 3-hydroxybutyrate in laboratory settings?

  • Methodological Answer : Synthesis typically involves neutralizing 3-hydroxybutyric acid with calcium carbonate or hydroxide under controlled pH (e.g., pH 7–8) . Characterization requires:
  • Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection at 210 nm .
  • Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-transform infrared spectroscopy (FTIR) to identify carboxylate and hydroxyl groups .
  • Thermal Stability : Differential scanning calorimetry (DSC) to assess melting points and decomposition thresholds .
    Note: For novel compounds, provide full spectral data and elemental analysis; for known compounds, cite prior literature .

Q. How can researchers standardize assays for measuring this compound concentrations in biological samples?

  • Methodological Answer : Use enzymatic assays (e.g., 3-hydroxybutyrate dehydrogenase coupled with NADH detection) calibrated against certified reference materials . Key considerations:
  • Sample Preparation : Deproteinize serum/plasma with perchloric acid to avoid interference .
  • Validation : Include intra- and inter-assay precision tests (coefficients of variation <10%) and recovery studies (85–115%) .
  • Cross-Validation : Compare with mass spectrometry (LC-MS/MS) for high specificity .

Advanced Research Questions

Q. What mechanisms underlie the cardiovascular protective effects of this compound, and how can these be experimentally validated?

  • Methodological Answer : Proposed mechanisms include activation of the GPR109A receptor, which modulates intracellular calcium influx and reduces oxidative stress . Experimental approaches:
  • In Vitro Models : Use endothelial cell cultures to measure calcium flux (Fluo-4 AM dye) and reactive oxygen species (ROS) via DCFH-DA assays .
  • In Vivo Models : Employ ApoE⁻/⁻ mice fed a high-fat diet, with aortic plaque quantification (Oil Red O staining) and GPR109A knockout (KO) controls .
  • Clinical Translation : Mendelian randomization studies to assess causal relationships between ketone bodies and cardiovascular outcomes .

Q. How should researchers address contradictory findings regarding the anti-inflammatory vs. pro-inflammatory roles of this compound in different tissues?

  • Methodological Answer : Contradictions may arise from tissue-specific receptor expression or dosing variations. Mitigation strategies:
  • Dose-Response Curves : Test concentrations ranging from 0.1–10 mM in primary cell lines (e.g., macrophages vs. adipocytes) .
  • Transcriptomic Profiling : RNA sequencing to identify divergent signaling pathways (e.g., NF-κB inhibition in macrophages vs. AMPK activation in muscle) .
  • Meta-Analysis : Pool data from public repositories (e.g., GEO Datasets) to identify confounding variables (e.g., fasting state, comorbidities) .

Q. What experimental designs are optimal for studying the pharmacokinetics of this compound in chronic disease models?

  • Methodological Answer : Use tracer techniques (e.g., ¹³C-labeled 3-hydroxybutyrate) combined with kinetic modeling:
  • Absorption/Distribution : Oral gavage in rodents with serial blood sampling (LC-MS/MS for isotope detection) .
  • Metabolic Fate : Isotope ratio mass spectrometry (IRMS) to track incorporation into lipid pools or TCA cycle intermediates .
  • Toxicity Screening : Include liver/kidney function markers (ALT, creatinine) and histopathology in long-term dosing studies (>6 weeks) .

Critical Considerations for Reproducibility

  • Data Transparency : Report equipment details (manufacturer, model) and raw datasets in supplementary files .
  • Statistical Rigor : Use mixed-effects models for longitudinal data and adjust for multiple comparisons (e.g., Bonferroni) .
  • Ethical Compliance : Obtain IRB approval for human-derived samples and declare conflicts of interest .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.